molecular formula C8H4BrN3 B567417 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1207625-52-2

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B567417
CAS No.: 1207625-52-2
M. Wt: 222.045
InChI Key: QWIBSCOXGQEKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile chemical intermediate prized in medicinal chemistry for the construction of biologically active compounds. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a privileged pharmacophore known for its ability to mimic purine bases, allowing it to interact effectively with the ATP-binding sites of various kinases . This makes it a fundamental building block in the design and synthesis of potential kinase inhibitors, such as those targeting Maternal Embryonic Leucine Zipper Kinase (MELK), for oncology research . Furthermore, the specific substitution pattern on this scaffold is critical for activity. The bromine atom at the 5-position provides a synthetic handle for further functionalization via cross-coupling reactions, enabling exploration of structure-activity relationships . Concurrently, the electron-withdrawing nitrile group at the 4-position can be essential for optimal binding, as similar substituents have been shown to be a required feature for high-potency inhibitors of enzymes like Human Neutrophil Elastase (HNE), a protease target in inflammatory respiratory diseases . The combination of these features renders this compound a high-value precursor for researchers developing novel therapeutic agents in cancer and inflammation.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIBSCOXGQEKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736385
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-52-2
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Bromosuccinimide (NBS) in Dichloromethane

The most widely reported method involves NBS as the brominating agent in dichloromethane under reflux. This approach leverages the mild reactivity of NBS to achieve selective bromination at the 5-position of the pyrrolo[2,3-b]pyridine core. The reaction typically proceeds over 4–6 hours, yielding the brominated intermediate with minimal side products. A key advantage is the compatibility of NBS with electron-deficient aromatic systems, which prevents over-bromination.

Example Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 equiv) in anhydrous dichloromethane.

  • Add NBS (1.1 equiv) portion-wise under nitrogen.

  • Reflux for 6 hours, then cool to room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography.

Bromine in Chloroform with Triethylamine

An alternative method employs molecular bromine (Br₂) in chloroform, catalyzed by triethylamine. This protocol is faster (10–60 minutes) but requires strict temperature control (0°C to room temperature) to avoid polybromination. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

Comparison of Bromination Methods

ParameterNBS in DCMBr₂ in CHCl₃
Reaction Time4–6 hours10–60 minutes
TemperatureReflux (~40°C)0°C to room temperature
SelectivityHighModerate
ByproductsMinimalPossible di-brominated

Introduction of the Cyano Group at the 4-Position

The cyano group is introduced either before or after bromination, depending on the synthetic route. Two predominant strategies are documented.

Cyanating Agents on Halogenated Intermediates

A halogen atom (e.g., chlorine) at the 4-position can be displaced by cyanide ions under nucleophilic substitution conditions. For example, treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C affords the 4-cyano derivative. Copper(I) cyanide (CuCN) may also be used in Ullmann-type couplings for enhanced efficiency.

Functional Group Interconversion

Alternative routes involve converting existing groups to cyano:

  • Nitro to Cyano: Reduction of a 4-nitro group to an amine followed by Sandmeyer reaction with CuCN.

  • Aldehyde to Cyano: Oxidation of a 4-formyl group using reagents like ammonium cerium(IV) nitrate (CAN).

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents: DMF and DMSO enhance nucleophilic substitution rates for cyanation but may degrade sensitive intermediates.

  • Chlorinated Solvents: Dichloromethane and chloroform are ideal for bromination due to their inertness and ability to dissolve aromatic substrates.

Temperature and Catalysis

  • Bromination: Lower temperatures (0°C) improve selectivity in Br₂-mediated reactions.

  • Cyanation: Heating to 80–100°C accelerates substitution but risks decomposition.

Industrial-Scale Production Considerations

While detailed industrial protocols are proprietary, scaling the laboratory methods involves:

  • Continuous Flow Reactors: To manage exothermic bromination steps.

  • In Situ Quenching: Neutralizing HBr during Br₂ reactions to prevent equipment corrosion.

  • Crystallization-Based Purification: Reducing reliance on column chromatography for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Coupling: Formation of biaryl or alkyne-substituted derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry

Targeting Kinase Inhibition
One of the primary applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is in the design of kinase inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound showed IC50 values ranging from 7 to 712 nM against different FGFR isoforms, indicating its potential for cancer therapy .

Case Study: Anticancer Activity
A study highlighted that a derivative of this compound significantly inhibited the proliferation of breast cancer cells and induced apoptosis in vitro. This suggests that modifications to the pyrrolo[2,3-b]pyridine scaffold can lead to effective anticancer agents .

Antimicrobial Properties
this compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans. Structure-activity relationship (SAR) studies have shown that specific functional groups enhance antimicrobial efficacy .

Antiviral Activity
In addition to antibacterial and antifungal properties, some derivatives have demonstrated promising results against respiratory syncytial virus (RSV), showcasing their potential as antiviral agents .

Enzyme Inhibition

Human Neutrophil Elastase Inhibition
The compound has been identified as a potent inhibitor of human neutrophil elastase (HNE), a target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD). This highlights its therapeutic potential beyond oncology .

Synthetic Applications

Synthesis of Complex Molecules
this compound serves as a building block for synthesizing more complex molecules used in chemical biology research. Its reactivity allows it to participate in various chemical reactions, including substitution and cyclization processes under controlled conditions .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate favorable bioavailability profiles for certain derivatives of this compound, with some demonstrating over 90% bioavailability in animal models. However, high protein binding may affect their therapeutic efficacy in vivo .

Data Summary Table

Application Area Details
Kinase Inhibition Potent FGFR inhibitors; IC50 values range from 7 to 712 nM against different isoforms .
Anticancer Activity Induces apoptosis in breast cancer cells; significant proliferation inhibition .
Antimicrobial Activity Effective against Staphylococcus aureus and Candida albicans; enhanced by specific functional groups .
Enzyme Inhibition Potent HNE inhibitors; potential applications in COPD treatment .
Synthetic Applications Building block for complex molecules; participates in various chemical reactions .
Pharmacokinetics Over 90% bioavailability noted; high protein binding may affect efficacy .

Mechanism of Action

The mechanism of action of compounds derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Positional Isomers

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1159982-14-5) Differs in bromine (position 4 vs. 5) and cyano group (position 3 vs. 4). Similarity score: 0.71 .
  • 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1150617-52-9) Replaces the cyano group with a methyl (-CH₃) at position 3. Similarity score: 0.98 . The methyl group increases lipophilicity (logP ≈ 2.1 vs. 1.5 for the cyano analogue), impacting solubility and membrane permeability.

Functional Group Variations

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 9) Features a carbaldehyde (-CHO) at position 3 instead of cyano at position 4. Synthesized via Duff reaction (67% yield) . The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas the cyano group favors SNAr reactions.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1222175-20-3) Carboxylic acid (-COOH) at position 2 introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.2) . Contrasts with the cyano group’s electron-withdrawing nature and neutral pH behavior.

Biological Activity

5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position and a nitrile group at the 4-position of a fused pyrrolo[2,3-b]pyridine ring system. This specific substitution pattern imparts unique electronic and steric properties that are crucial for its biological activity.

PropertyValue
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical cellular pathways. For instance, it can inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in cell proliferation and survival .
  • Kinase Inhibition : Research indicates that this compound serves as a precursor for the synthesis of kinase inhibitors, particularly targeting SGK-1 kinase, which is implicated in several diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
  • Results : The compound showed IC50 values ranging from 10 µM to 25 µM, indicating moderate potency in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Pathogens Tested : It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were reported between 3.12 µg/mL and 12.5 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the biological activity of this compound:

Substituent PositionSubstituent TypeBiological Activity
5BromineEnhances enzyme inhibition
4NitrileCritical for antimicrobial activity

These findings suggest that modifications to the chemical structure can significantly influence the biological efficacy of this compound.

Case Studies

Several case studies have been published detailing the use of this compound in drug development:

  • Inhibitor Development : A study focused on developing inhibitors targeting SGK-1 kinase using this compound as a lead structure. The optimized derivatives exhibited improved selectivity and potency compared to earlier compounds .
  • Antituberculosis Research : Another investigation explored derivatives of this compound for their inhibitory effects on Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values as low as 5 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and its key intermediates?

  • Answer : The synthesis involves bromination and cyanation steps. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine can be synthesized via N1-alkylation using benzyl bromide under phase-transfer conditions (KOH, Bu4N⁺HSO₄⁻), achieving >99% yield . Subsequent formylation with hexamine in acetic acid/water at 120°C produces 3-carbaldehyde derivatives (67% yield) . Cyanation at the 4-position typically employs copper(I) cyanide or palladium-catalyzed cross-coupling.

Q. Which spectroscopic techniques are most effective for characterizing derivatives of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : The aldehyde proton in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears as a singlet at δ 9.93 ppm. Aromatic protons show coupling patterns (e.g., J = 2.3 Hz for pyridine protons) .
  • X-ray crystallography : Monoclinic P2₁/c symmetry (a = 8.9082 Å, β = 103.403°) confirms planar geometry and hydrogen-bonded zigzag chains (N–H···N: 2.86 Å) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 197.04 for the parent compound) validate molecular weight .

Q. How is regioselectivity controlled during N1-alkylation of the pyrrolopyridine core?

  • Answer : Phase-transfer catalysis (Bu4N⁺HSO₄⁻) ensures high N1-selectivity by stabilizing the deprotonated intermediate. For example, benzylation achieves 99% yield with minimal O-alkylation . Alternative methods, such as NaH/THF-mediated tosylation, also favor N1 due to steric accessibility .

Advanced Research Questions

Q. What strategies optimize low-yielding reactions in the synthesis of 3,5-disubstituted derivatives?

  • Answer : Low yields in Sonogashira couplings (e.g., 51% for 3-(phenylethynyl) derivatives) can be improved by:

  • Using Pd(PPh₃)₄ (2 mol%) under inert atmospheres to minimize catalyst deactivation.
  • Purifying via silica gel chromatography (heptane/ethyl acetate gradients) to isolate products .
  • Replacing aryl iodides with bromides when possible to reduce side reactions .

Q. How do crystallographic data inform intermolecular interactions in solid-state applications?

  • Answer : X-ray data reveal N–H···N hydrogen bonds (2.86 Å) and C–H···C contacts (3.35 Å), forming zigzag chains that influence solubility and stability . The near-planar structure (dihedral angle: 3.2°) enhances π-stacking in co-crystals, relevant for material science and drug formulation .

Q. What structure-activity relationships (SAR) guide the design of kinase inhibitors using this scaffold?

  • Answer : Key modifications include:

  • C3 substituents : Electron-withdrawing groups (e.g., cyano) enhance kinase binding via H-bonding (e.g., IC₅₀ < 10 nM for 3-cyano derivatives) .
  • C5 aryl groups : 3,4-Dimethoxyphenyl at C5 improves selectivity for JAK2 kinases due to hydrophobic pocket compatibility .
  • N1 protection : Tosyl groups increase metabolic stability by blocking oxidative metabolism .

Q. How can contradictory NMR data for similar derivatives be resolved during structural elucidation?

  • Answer : Discrepancies arise from tautomerism or solvent effects. For example:

  • NH protons in DMSO-d₆ appear broadened (δ 12.40–12.93 ppm) due to hydrogen bonding .
  • Aromatic splitting patterns (e.g., J = 2.2–2.3 Hz) confirm substitution positions. Cross-validation with NOESY or COSY spectra resolves ambiguities .

Methodological Tables

Reaction Optimization ConditionsYield/PurityReference
N1-Benzylation (Phase-transfer)KOH, Bu4N⁺HSO₄⁻, benzyl bromide99% yield, >97% GC
3-Carbaldehyde Synthesis (Duff reaction)Hexamine, acetic acid/water, 120°C67% yield, 98% NMR
Tosylation (NaH/THF)Tosyl chloride, 0°C to RT91% yield, >98% GC
Crystallographic Parameters ValuesReference
Space groupP2₁/c
Unit cell dimensionsa = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å
Hydrogen-bonding distancesN–H···N: 2.86 Å; C–H···C: 3.35 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.